molecular formula C16H13F2N3O4 B5447845 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide

N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide

Cat. No.: B5447845
M. Wt: 349.29 g/mol
InChI Key: GLTMWRJIIVFHMJ-UHFFFAOYSA-N
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Description

The compound “N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural features that are common in medicinal chemistry, including a pyridine ring, a difluorophenoxy group, an oxazolidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The pyridine ring, difluorophenoxy group, oxazolidine ring, and carboxamide group each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the pyridine ring might undergo electrophilic substitution, the difluorophenoxy group might undergo nucleophilic substitution, and the carboxamide group might undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its overall size, the presence of polar and nonpolar regions, and the presence of acidic or basic groups .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it is a drug or a drug candidate, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it is a drug or a drug candidate, future research could involve further testing of its efficacy and safety, as well as optimization of its structure for better activity or fewer side effects .

Properties

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-oxo-1,3-oxazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O4/c17-11-4-3-10(6-12(11)18)25-15-9(2-1-5-19-15)7-20-14(22)13-8-24-16(23)21-13/h1-6,13H,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTMWRJIIVFHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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